![molecular formula C17H18O3 B4944352 1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone CAS No. 1835-15-0](/img/structure/B4944352.png)
1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone
Overview
Description
1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone, also known as BMK, is a key precursor in the synthesis of illegal drugs such as methamphetamine and MDMA. BMK is a colorless liquid with a chemical formula of C14H16O3 and a molecular weight of 232.28 g/mol. Due to its illicit use, BMK is a highly regulated substance in many countries. However, it has also been studied for its potential scientific research applications.
Scientific Research Applications
Synthesis and Derivative Formation
Lignin Model Glycosides : The compound has been used in the preparation of lignin model glycosides, providing insights into the synthesis of complex organic structures (Helm, Toikka, Li, & Brunow, 1997).
Formation in Acid Treatment of Birch Lignin : Studies show its formation as a significant reaction product in the acid treatment of birch lignin, indicating its relevance in understanding lignin chemistry and potentially in the pulping process (Li, Lundquist, & Stenhagen, 1996).
Photoreaction with Electron Donors : Research on the photoreaction of aromatic alpha, beta-epoxy ketones, including derivatives of 1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone, provides insights into selective conversion to beta-diketones and beta-hydroxy ketones (Hasegawa, Ishiyama, Fujita, Kato, & Abe, 1997).
Application in Material Science
- Photoluminescent Properties : The compound has been involved in the synthesis of photoluminescent materials, which are significant in the development of new light-emitting devices and materials science (Lowe & Weder, 2002).
Biological and Medicinal Applications
Antioxidant and Anti-inflammatory Activities : Derivatives of trans-anethole, structurally related to 1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone, have shown significant antioxidant and anti-inflammatory activities, suggesting potential medicinal applications (Freire, Morais, Catunda-Junior, & Pinheiro, 2005).
Metabolism Studies : Studies on the metabolism of related smoke flavor compounds in rats reveal important insights into the metabolic pathways and potential health effects of similar compounds (Jodynis-Liebert, 1993).
Degradation of Lignin Model Compounds : Research demonstrates its involvement in the degradation of lignin model compounds, which is crucial for understanding the breakdown of lignin in nature and for applications in bio-refining (Kawai, Asukai, Ohya, Okita, Ito, & Ohashi, 1999).
Synthesis of Morpholine Derivatives : The compound has been used in the synthesis of morpholine derivatives, which have applications in various fields including pharmaceuticals (Bin, 2011).
properties
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-15(18)14-9-10-16(17(11-14)19-2)20-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIYWFORLJOGDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286729 | |
Record name | STK040058 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1835-15-0 | |
Record name | NSC47107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK040058 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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